Tiratricol
Übersicht
Beschreibung
Tiratricol, also known as TRIAC or triiodothyroacetic acid, is a thyroid hormone analogue . It is a metabolite of T3 and T4 thyroid hormones and has been promoted for hyperlipidemia, localized lipodystrophy, and obesity . It has been used in trials studying the treatment of Allan-Herndon-Dudley Syndrome .
Synthesis Analysis
Tiratricol is a monocarboxylic acid that is (4-hydroxy-3,5-diiodophenyl)acetic acid in which the phenolic hydroxy group has been replaced by a 4-hydroxy-3-iodophenoxy group . It has potent inhibitory activity against human dihydroorotate dehydrogenase (hDHODH), and its precursor tetrac (3,3’,5,5’-tetraiodothyroacetic acid) also shows a certain inhibitory activity against hDHODH .
Molecular Structure Analysis
The molecular formula of Tiratricol is C14H9I3O4 . The molecular weight is 621.93 g/mol . The IUPAC name is 2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetic acid .
Chemical Reactions Analysis
Tiratricol has potent inhibitory activity against human dihydroorotate dehydrogenase (hDHODH), and its precursor tetrac (3,3’,5,5’-tetraiodothyroacetic acid) also shows a certain inhibitory activity against hDHODH . Enzyme kinetic analysis shows that tiratricol and tetrac are noncompetitive inhibitors versus CoQ0 .
Physical And Chemical Properties Analysis
Tiratricol is a solid substance . It has a solubility of 90 mg/mL in DMSO .
Wissenschaftliche Forschungsanwendungen
Treatment for MCT8 Deficiency
Tiratricol, also known as Triac, is a tri-iodothyronine analogue that has been used in the treatment of MCT8 deficiency . MCT8 deficiency is a condition that causes severe intellectual and motor disability, and high serum tri-iodothyronine (T3) concentrations . Tiratricol has been shown to alleviate peripheral thyrotoxicosis and reverse cerebral hypothyroidism in patients with MCT8 deficiency .
Hyperlipidemia Treatment
Tiratricol has been promoted for the treatment of hyperlipidemia . Hyperlipidemia is a condition characterized by abnormally elevated levels of any or all lipids or lipoproteins in the blood. In a study comparing the effects of Tiratricol and Levothyroxine, Tiratricol was found to reduce total and low-density lipoprotein cholesterol levels significantly more than Levothyroxine .
Obesity Treatment
Tiratricol has also been promoted for the treatment of obesity . Obesity is a medical condition in which excess body fat has accumulated to an extent that it may have a negative effect on health.
Localized Lipodystrophy Treatment
Localized lipodystrophy is a condition where fat loss occurs in one area of the body. Tiratricol has been used in trials studying the treatment of this condition .
5. Augmented Hepatic and Skeletal Thyromimetic Effects Tiratricol has been found to have augmented hepatic and skeletal thyromimetic actions compared to Levothyroxine . This means that Tiratricol can mimic the effects of thyroid hormones in the liver and skeleton to a greater extent than Levothyroxine .
Potential Therapeutic Value
Due to its distinct augmented hepatic and skeletal thyromimetic actions, Tiratricol has potential therapeutic value . This could be particularly useful in the treatment of conditions such as hyperlipidemia and osteoporosis .
Wirkmechanismus
Target of Action
Tiratricol, also known as TRIAC or triiodothyroacetic acid, is a thyroid hormone analogue . Its primary target is the thyroid hormone receptor beta . This receptor plays a crucial role in mediating the effects of thyroid hormones, which regulate metabolism, growth, and development .
Mode of Action
Tiratricol interacts with its target, the thyroid hormone receptor beta, to exert its effects . As a metabolite of T3 and T4 thyroid hormones, it has thyroid hormone activity . This interaction results in changes in the metabolic processes regulated by these hormones .
Biochemical Pathways
Given its role as a thyroid hormone analogue, it likely impacts pathways related to metabolism, growth, and development . These effects are mediated through its interaction with the thyroid hormone receptor beta .
Pharmacokinetics
It is known that it undergoeshepatic glucuronidation , a common pathway for drug metabolism . This process can impact the bioavailability of Tiratricol. The compound is excreted via the biliary route .
Result of Action
Tiratricol has been used in trials studying the treatment of Allan-Herndon-Dudley Syndrome . It is indicated in the management of thyroid hormone resistance syndrome and is used, in combination with levothyroxine, to suppress thyroid-stimulating hormone production in patients with thyroid cancer . It has also shown some effectiveness in reducing the atrophy caused when using corticosteroids .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9I3O4/c15-9-6-8(1-2-12(9)18)21-14-10(16)3-7(4-11(14)17)5-13(19)20/h1-4,6,18H,5H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWZUVNAGUAEQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9I3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1477-04-9 (hydrochloride salt) | |
Record name | Tiratricol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045232 | |
Record name | Tiratricol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tiratricol | |
CAS RN |
51-24-1 | |
Record name | Triac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiratricol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiratricol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03604 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tiratricol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759294 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tiratricol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tiratricol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIRATRICOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29OQ9EU4R1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.